molecular formula C11H11BrO3 B8451829 5-Bromo-2,3-dihydro-2,2-dimethylbenzofuran-7-carboxylic acid

5-Bromo-2,3-dihydro-2,2-dimethylbenzofuran-7-carboxylic acid

Cat. No.: B8451829
M. Wt: 271.11 g/mol
InChI Key: SHVZXIJXMBKHIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Bromo-2,3-dihydro-2,2-dimethylbenzofuran-7-carboxylic acid is a useful research compound. Its molecular formula is C11H11BrO3 and its molecular weight is 271.11 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H11BrO3

Molecular Weight

271.11 g/mol

IUPAC Name

5-bromo-2,2-dimethyl-3H-1-benzofuran-7-carboxylic acid

InChI

InChI=1S/C11H11BrO3/c1-11(2)5-6-3-7(12)4-8(10(13)14)9(6)15-11/h3-4H,5H2,1-2H3,(H,13,14)

InChI Key

SHVZXIJXMBKHIC-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(O1)C(=CC(=C2)Br)C(=O)O)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

The title intermediate was prepared in 20% yield from 2-methyl-2-propenyl 5-bromo-3-(2-methyl-2-propenyl) -2-hydroxybenzoate upon heating at reflux with 90% formic acid.
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2-methyl-2-propenyl 5-bromo-3-(2-methyl-2-propenyl) -2-hydroxybenzoate
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20%

Synthesis routes and methods II

Procedure details

Using a dropping funnel, bromine (0.8 mL, 15.6 mmol) in acetic acid (6 mL) was added to a solution of 2,2-dimethyl-2,3-dihydrobenzofuran-7-carboxylic acid (1 g, 5.20 mmol) in acetic acid at 0° C. The reaction was allowed to warm to room temperature and stirred overnight. A 2M solution of sodium sulfite was added until all of the red color disappeared. The volatiles were removed in vacuo and dichloromethane was added and the layers separated. The organic phase was washed with water and brine, dried over sodium sulfate, filtered and concentrated in vacuo to yield 5-bromo-2,2-dimethyl-2,3-dihydrobenzofuran-7-carboxylic acid (667).
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